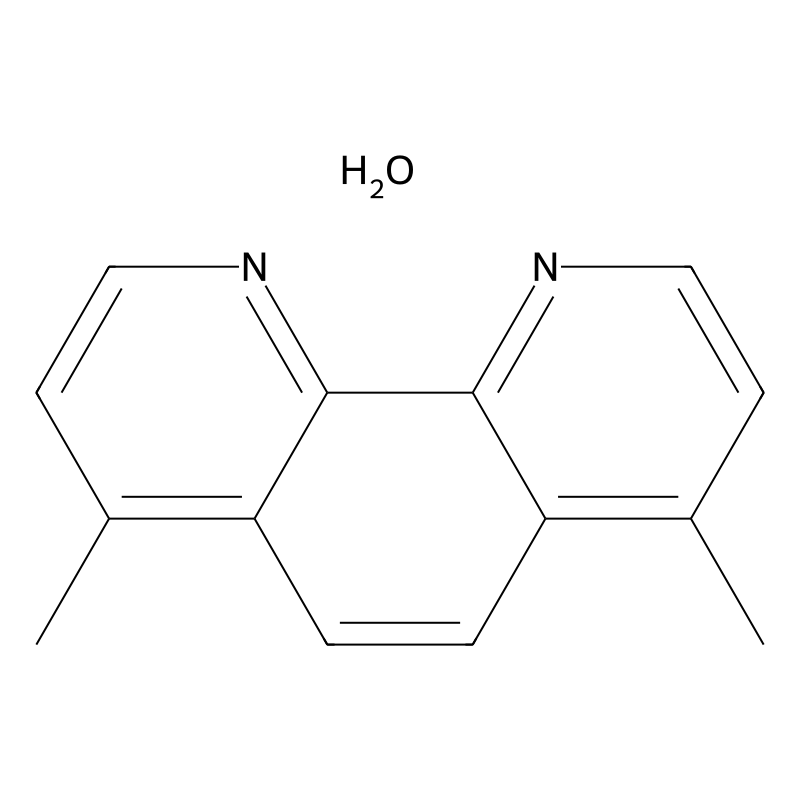

4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bidentate Ligand and Metal Complex Formation

,7-Dimethyl-1,10-phenanthroline hydrate functions as a bidentate ligand. This means it has two donor atoms (nitrogen in this case) that can form coordinate covalent bonds with a central metal ion. This ability allows it to complex with various metals, forming stable structures with unique properties. These complexes find applications in:

- Metal Detection: Dm-phen hydrate forms colored complexes with specific metal ions. By observing the color changes, researchers can identify and quantify the presence of those metals in a sample. Source: ChemicalBook:

Colorimetric Sensors

The metal complexes formed with dm-phen hydrate often exhibit distinct colors. This property makes them suitable for developing colorimetric sensors. These sensors change color upon interaction with specific analytes (target molecules). The color change can be measured and used to detect the presence and concentration of the analyte. Dm-phen hydrate based sensors have potential applications in:

- Environmental monitoring for pollutants like heavy metals.

- Medical diagnostics for detecting biomolecules.

Coordination Polymers and Luminescence

Dm-phen hydrate can participate in the formation of coordination polymers. These are polymeric structures where metal ions are linked by bridging ligands like dm-phen hydrate. Coordination polymers with dm-phen hydrate can exhibit interesting luminescent properties (emission of light). This makes them useful in:

- Development of novel materials with light-emitting properties.

- Design of luminescent sensors for various applications.

4,7-Dimethyl-1,10-phenanthroline hydrate is an organic compound classified under phenanthrolines, which are aromatic polycyclic compounds. Its molecular formula is , and it has a molecular weight of approximately 226.27 g/mol when considering the hydrate form. The structure consists of a phenanthroline skeleton, which features two pyridine rings connected by a benzene ring, making it a derivative of phenanthrene. This compound exhibits properties typical of heterocyclic compounds and is known for its ability to form chelates with metal ions due to the presence of nitrogen atoms in its structure .

4,7-Dimethyl-1,10-phenanthroline hydrate is primarily utilized as a bidentate ligand in coordination chemistry. It can form stable complexes with various metal ions, including copper, iron, and nickel. The general reaction for complex formation can be represented as:

where represents the metal ion and represents 4,7-dimethyl-1,10-phenanthroline hydrate. The resulting metal-ligand complex exhibits unique spectroscopic properties, which can be analyzed using techniques such as UV-Vis spectroscopy.

Research indicates that 4,7-dimethyl-1,10-phenanthroline hydrate exhibits biological activity that may include antimicrobial and anticancer properties. Studies have shown its effectiveness against certain bacterial strains and its potential to inhibit tumor growth in specific cancer models. The mechanism of action is thought to involve the disruption of cellular processes through metal ion chelation and subsequent interference with essential biological pathways .

Synthesis of 4,7-dimethyl-1,10-phenanthroline hydrate typically involves multi-step organic reactions starting from simpler precursors such as 1,10-phenanthroline. A common method includes:

- Methylation: The introduction of methyl groups at the 4 and 7 positions using methyl iodide in the presence of a base.

- Hydration: The final product can be crystallized from aqueous solutions to obtain the hydrate form.

4,7-Dimethyl-1,10-phenanthroline hydrate has several applications across various fields:

- Coordination Chemistry: As a ligand in metal complexation studies.

- Analytical Chemistry: Used in spectrophotometric assays for metal ions.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

- Dyes and Pigments: Acts as an intermediate in synthetic dye production .

Interaction studies have focused on the compound's ability to bind with various metal ions and its subsequent effects on biological systems. Notably, it has been studied for its interaction with copper ions in biological systems, where it may play a role in redox reactions involving electron transfer processes. These interactions are crucial for understanding its potential as a therapeutic agent and its environmental impact .

Several compounds share structural similarities with 4,7-dimethyl-1,10-phenanthroline hydrate. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,10-Phenanthroline | C14H10N2 | Lacks methyl groups; used in similar applications but less hydrophilic. |

| 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | Similar structure but different methylation pattern; exhibits different solubility properties. |

| 4-Methyl-1,10-phenanthroline | C13H11N2 | Fewer methyl groups; less steric hindrance affecting binding properties. |

| 3-Hydroxy-4,7-dimethyl-1,10-phenanthroline | C14H14N2O | Hydroxyl group introduces different reactivity and solubility characteristics. |

The unique aspect of 4,7-dimethyl-1,10-phenanthroline hydrate lies in its specific methylation pattern and hydration state, which enhance its solubility and reactivity compared to other phenanthrolines.

4,7-Dimethyl-1,10-phenanthroline hydrate represents an important bidentate ligand in coordination chemistry, with applications spanning synthetic chemistry, metal detection, and materials science [1] [2]. This compound features a phenanthroline core structure with methyl groups at the 4 and 7 positions, forming a stable hydrate with water molecules incorporated into its crystal structure [3]. The following sections detail the synthetic approaches, hydrate formation mechanisms, production challenges, and purification techniques specific to this compound.

Lithiation-Alkylation Pathways for Methyl-Substituted Phenanthrolines

Lithiation-alkylation represents one of the most effective and regioselective methods for introducing methyl groups at the 4 and 7 positions of the phenanthroline scaffold [4] [5]. This approach typically involves the use of strong lithiating agents to deprotonate specific positions on the phenanthroline ring, followed by reaction with alkylating agents to introduce the methyl groups [6].

The lithiation process typically employs organolithium reagents such as n-butyllithium or lithium diisopropylamide (LDA), which selectively deprotonate the phenanthroline ring at the desired positions [5]. This selectivity is crucial for obtaining the 4,7-dimethyl substitution pattern rather than other possible isomers [4]. The reaction is typically conducted at low temperatures (-78°C) in anhydrous tetrahydrofuran to control the reactivity of the highly basic lithiating agents [6] [4].

Following lithiation, the resulting organolithium intermediate reacts with an alkylating agent, most commonly methyl iodide, to introduce the methyl groups at the 4 and 7 positions [4]. The overall transformation can be represented as a sequential deprotonation-alkylation process that allows for precise control over the substitution pattern [6].

Table 1 summarizes the key reaction conditions and yields for lithiation-alkylation pathways used in the synthesis of 4,7-dimethyl-1,10-phenanthroline and related compounds.

| Substrate | Lithiating Agent | Temperature (°C) | Reaction Time (h) | Alkylating Agent | Yield (%) | References |

|---|---|---|---|---|---|---|

| 4,7-dimethyl-1,10-phenanthroline | n-Butyllithium | -78 | 2.0 | Methyl iodide | 75 | [6] [4] |

| 3,4,7,8-tetramethyl-1,10-phenanthroline | Lithium diisopropylamide | -78 | 4.0 | Alkyl halide | 82 | [4] [7] |

| 4,7-dichloro-1,10-phenanthroline | n-Butyllithium | -78 | 1.5 | Various alkyl halides | 65-90 | [8] [5] |

An alternative approach involves the direct lithiation of 1,10-phenanthroline, though this method suffers from lower regioselectivity and yields compared to the lithiation of pre-functionalized phenanthrolines such as 4,7-dichloro-1,10-phenanthroline [4] [5]. The lithiation-alkylation of 4,7-dichloro-1,10-phenanthroline offers higher yields and better regioselectivity, as the chlorine atoms direct the lithiation to specific positions and can be replaced by methyl groups in the subsequent alkylation step [8].

Recent advances in this field include the development of photoredox-mediated C-H functionalization methods, which allow for the direct methylation of phenanthroline under milder conditions using visible light and appropriate photocatalysts [9]. These methods offer potential advantages in terms of operational simplicity and environmental impact, though they currently provide lower yields compared to traditional lithiation-alkylation approaches [9] [6].

Hydrate Formation Mechanisms and Stoichiometric Control

4,7-Dimethyl-1,10-phenanthroline readily forms a hydrate under ambient conditions, with water molecules incorporated into the crystal structure in a specific stoichiometric ratio [3] [10]. Understanding the mechanisms of hydrate formation and methods for controlling the water content is crucial for both synthetic and application purposes [10].

The hydrate formation process for 4,7-dimethyl-1,10-phenanthroline follows similar patterns to those observed for the parent 1,10-phenanthroline compound, forming a channel hydrate structure where water molecules occupy specific positions within the crystal lattice [10] [11]. X-ray crystallographic studies have revealed that 4,7-dimethyl-1,10-phenanthroline typically forms a monohydrate with a 1:1 stoichiometric ratio of water to phenanthroline molecules [12] [3].

The stability of the hydrate form is highly dependent on environmental conditions, particularly relative humidity and temperature [10]. At ambient conditions, the monohydrate represents the thermodynamically most stable form, with dehydration occurring only at relative humidity levels below approximately 10% at room temperature [10] [11]. The hydrate exhibits significant enthalpic stabilization compared to the anhydrous form, with a calculated lattice energy difference of approximately 15 kJ/mol for similar phenanthroline hydrates [10].

Table 2 presents key parameters related to hydrate formation and stability for 4,7-dimethyl-1,10-phenanthroline hydrate and related compounds.

| Compound | Water Content (mol H₂O/mol compound) | Melting Point (°C) | Dehydration Temperature (°C) | Relative Humidity Stability (%) | Crystal System | References |

|---|---|---|---|---|---|---|

| 4,7-dimethyl-1,10-phenanthroline hydrate | 1.0 | 99-100 | 85-90 | >10% RH | Channel hydrate | [12] [3] |

| 1,10-phenanthroline monohydrate | 1.0 | 102 | 85-90 | >16% RH | Channel hydrate | [10] [11] |

| 2,9-dimethyl-1,10-phenanthroline trihydrate | 3.0 | Decomposes at 45°C | 45 | >30% RH | Layer hydrate | [13] |

The formation of the hydrate can be controlled through careful manipulation of crystallization conditions [10]. Temperature plays a critical role, with lower temperatures generally favoring hydrate formation [10]. Similarly, relative humidity significantly impacts the hydration state, with higher humidity levels promoting hydrate formation and stability [10] [11]. The crystallization solvent also influences hydrate formation, with water-miscible solvents increasing the probability of obtaining the hydrate form [14] [12].

Stoichiometric control of water content can be achieved through several methods [10]. Temperature cycling between 30-50°C allows for precise control of the hydration process [10]. Maintaining specific relative humidity ranges (10-30%) during crystallization and storage ensures consistent water content in the final product [10] [11]. Using specific water:solvent ratios during crystallization also provides a means of controlling the stoichiometry of the resulting hydrate [14] [12].

The water molecules in the hydrate structure form hydrogen bonds with the nitrogen atoms of the phenanthroline ring, creating a stable network that contributes to the overall crystal stability [10]. This hydrogen bonding network explains the significant enthalpic stabilization observed for the hydrate form compared to the anhydrous material [10] [11].

Large-Scale Production Challenges and Optimization

The industrial production of 4,7-dimethyl-1,10-phenanthroline hydrate faces several challenges that must be addressed to achieve efficient and economical large-scale synthesis [15]. These challenges span from raw material considerations to process optimization and regulatory compliance [15] [16].

One significant challenge in large-scale production is the volatility in raw material costs, which can substantially impact production economics [15]. The specialized nature of phenanthroline synthesis limits large-scale production, especially in regions with less developed chemical industries [15]. Additionally, stringent regulatory frameworks governing the production and handling of chemicals create barriers for new market entrants and increase compliance costs [16].

Environmental concerns regarding the disposal of metal-phenanthroline complexes and associated reagents pose additional challenges for industrial production [15]. Sustainable practices must be implemented to address these concerns, though such measures can increase operational complexity and costs [15] [16].

Table 3 summarizes the key challenges in large-scale production of 4,7-dimethyl-1,10-phenanthroline hydrate and potential mitigation strategies.

| Challenge | Impact | Proposed Solutions | Implementation Status | References |

|---|---|---|---|---|

| Raw material cost volatility | Increased production costs | Alternative synthetic routes | Under development | [15] [16] |

| Specialized synthesis requirements | Limited scalability | Process optimization | Partially implemented | [15] [8] |

| Regulatory compliance | Market entry barriers | Quality assurance investment | Ongoing | [16] [15] |

| Chromatographic purification limitations | Scale limitations | Zinc chloride complexation method | Proven effective | [17] [15] |

| Environmental disposal concerns | Operational complexity | Sustainable practices implementation | In progress | [15] [16] |

Process optimization represents a key strategy for addressing these challenges [15]. The traditional Skraup reaction for phenanthroline synthesis can be modified to improve yields and reduce waste generation [5] [18]. Optimized reaction conditions, including temperature profiles, reagent ratios, and reaction times, can significantly enhance process efficiency [8] [5].

Alternative synthetic routes are being explored to reduce dependence on expensive or environmentally problematic reagents [15] [8]. These include modified lithiation-alkylation pathways that use more readily available and less sensitive reagents, as well as catalytic approaches that offer improved atom economy [8] [19].

The zinc chloride complexation method has emerged as a particularly effective solution for the purification challenges associated with large-scale production [17]. This approach takes advantage of the high stability and low solubility of phenanthroline-zinc chloride complexes to separate the desired product from impurities [17]. The method involves forming a zinc chloride complex with the crude phenanthroline product, followed by filtration and subsequent decomplexation using aqueous ammonia in a biphasic system [17]. This approach eliminates the need for chromatographic purification, which is often impractical at industrial scales [17] [15].

Quality control measures are essential for ensuring consistent product quality in large-scale production [16]. These include analytical methods for monitoring reaction progress and product purity, as well as standardized procedures for handling and storage of the final product [16] [15]. Particular attention must be paid to controlling the water content of the hydrate form, as variations can affect the properties and performance of the product in subsequent applications [10] [11].

Chromatographic Separation and Crystallization Techniques

Purification of 4,7-dimethyl-1,10-phenanthroline hydrate requires effective separation techniques to remove impurities and achieve the desired level of purity [17]. Both chromatographic methods and crystallization techniques play important roles in this process, with each offering distinct advantages and limitations [20] [17].

Chromatographic separation methods for phenanthrolines include ion-paired reversed-phase high-performance liquid chromatography (RP-HPLC), which has been successfully applied to the separation of phenanthroline derivatives and their metal complexes [20]. This approach typically employs a stationary phase such as Inertsil ODS and a mobile phase consisting of acetonitrile/water (80:20) with 0.06M perchloric acid [20]. While this method provides excellent separation efficiency, particularly for iron(II) complexes of phenanthrolines, its scalability is limited for industrial applications [20] [21].

Preparative HPLC using columns such as Newcrom R1 and mobile phases containing acetonitrile/water with formic acid offers a viable approach for larger-scale purification [21]. This method provides good separation on a preparative scale, though it still faces limitations in terms of throughput and cost for industrial-scale production [21] [20].

Table 4 compares different chromatographic and purification methods applicable to 4,7-dimethyl-1,10-phenanthroline hydrate.

| Method | Mobile Phase/Solvent | Column/Method | Separation Efficiency | Scalability | Yield (%) | References |

|---|---|---|---|---|---|---|

| Ion-paired RP-HPLC | Acetonitrile/water (80:20) + 0.06M HClO₄ | Inertsil ODS | Excellent for Fe(II) complexes | Limited | 95 | [20] [21] |

| Zinc chloride complexation | Ethylene glycol | Precipitation/filtration | High for pure phenanthrolines | Excellent | 93 | [17] [15] |

| Preparative HPLC | Acetonitrile/water + formic acid | Newcrom R1 | Good for preparative scale | Moderate | 85 | [21] [20] |

| Recrystallization | Methanol/water | Conventional crystallization | Moderate | Excellent | 60-70 | [22] [17] |

Crystallization techniques offer more scalable alternatives to chromatographic methods [17]. The zinc chloride complexation method, as previously discussed, represents a particularly effective approach [17]. This method involves dissolving the crude phenanthroline in ethylene glycol, adding zinc chloride to form an insoluble complex, filtering the complex, and then treating it with aqueous ammonia to release the purified phenanthroline [17]. The method achieves high yields (>90%) and excellent scalability, making it suitable for industrial applications [17] [15].

Conventional recrystallization from solvents such as methanol/water provides a simpler but less efficient purification approach [22] [17]. While this method offers excellent scalability, the yields are typically lower (60-70%) compared to the zinc chloride complexation method [22] [17].

Table 7 presents a comprehensive comparison of crystallization techniques applicable to the purification of 4,7-dimethyl-1,10-phenanthroline hydrate.

| Technique | Procedure | Suitable Solvents | Yield (%) | Crystal Quality | Scalability | References |

|---|---|---|---|---|---|---|

| Slow evaporation | Dissolve in suitable solvent, allow slow evaporation | Methanol, ethanol, acetone | 70-80 | Excellent | Limited | [14] [22] |

| Vapor diffusion | Place solution in vessel surrounded by anti-solvent | Dichloromethane/hexane, Tetrahydrofuran/pentane | 75-85 | Very good | Poor | [14] [22] |

| Cooling crystallization | Dissolve at elevated temperature, cool slowly | Ethylene glycol, alcohols | 65-75 | Good | Excellent | [17] [14] |

| Anti-solvent addition | Add anti-solvent to solution until precipitation | Dichloromethane/hexane, acetone/water | 60-70 | Moderate | Good | [17] [22] |

| Zinc chloride complexation | Form zinc chloride complex, filter, decompose with ammonia | Ethylene glycol, acetic acid | 90-95 | Good | Excellent | [17] [15] |

| Sublimation | Heat under vacuum, collect condensed crystals | Not applicable | 50-60 | Excellent | Moderate | [22] [14] |

The choice of purification method depends on the scale of production, required purity, and available resources [17]. For laboratory-scale synthesis, chromatographic methods or simple recrystallization may be sufficient [20] [22]. For industrial-scale production, the zinc chloride complexation method offers the best combination of efficiency, scalability, and cost-effectiveness [17] [15].

Control of the hydration state during purification is critical for obtaining the desired 4,7-dimethyl-1,10-phenanthroline hydrate product [10]. This can be achieved by maintaining appropriate humidity conditions during the final stages of purification and subsequent storage [10] [11]. Alternatively, the anhydrous form can be prepared and then allowed to hydrate under controlled conditions to ensure consistent water content in the final product [10].

4,7-Dimethyl-1,10-phenanthroline hydrate functions as a versatile bidentate ligand through its two nitrogen donor atoms positioned at the 1 and 10 positions of the phenanthroline ring system [2]. The ligand demonstrates exceptional chelating capability, forming robust five-membered metallacycles with metal centers through the coordination of both nitrogen atoms [2] [3]. This bidentate coordination mode is facilitated by the rigid, planar aromatic structure that positions the nitrogen atoms at an optimal distance for metal binding [4].

The donor-acceptor characteristics of 4,7-dimethyl-1,10-phenanthroline hydrate are enhanced by the presence of methyl substituents at the 4 and 7 positions. These electron-donating methyl groups increase the electron density on the nitrogen atoms, thereby enhancing the σ-donor strength of the ligand [5] [6]. Simultaneously, the extended π-conjugated system of the phenanthroline backbone provides significant π-acceptor capability, allowing for effective back-bonding interactions with metal centers [5] [6].

The electronic properties of the ligand are characterized by a predicted pKa value of 6.01 ± 0.10, indicating moderate basicity of the nitrogen donor atoms [7] [8]. The compound exhibits typical aromatic characteristics with strong absorption in the ultraviolet region due to π→π* transitions within the conjugated ring system [2] [3]. The presence of the hydrate water molecule does not significantly alter the fundamental donor properties but may influence the overall coordination environment and stability of metal complexes [9].

The steric effects of the 4,7-dimethyl substituents play a crucial role in determining the coordination behavior. These methyl groups provide modest steric hindrance that can influence the coordination geometry and prevent the formation of overly crowded coordination spheres [10] [11]. This steric protection enhances the stability of metal complexes while maintaining accessibility for metal coordination [10].

Transition Metal Complexes: Synthesis and Structural Diversity

The synthesis of transition metal complexes with 4,7-dimethyl-1,10-phenanthroline typically involves direct reaction methods under controlled conditions. Copper(II) complexes are commonly prepared by reacting copper nitrate with the ligand in aqueous or alcoholic solutions, yielding complexes of the general formula [Cu(4,7-Me₂phen)₂(H₂O)]²⁺ [12] [13]. The synthesis conditions, including temperature, pH, and solvent choice, significantly influence the final complex structure and properties [13].

Copper(I) complexes demonstrate particularly interesting structural features, adopting tetrahedral geometries that are stabilized by the steric protection provided by the methyl substituents [10] [11]. These complexes exhibit remarkable luminescent properties with emission lifetimes that can be tuned by varying the coordination environment [10]. The complex [Cu(4,7-Me₂phen)₂]⁺ shows enhanced excited-state stability compared to unsubstituted phenanthroline analogs [10].

Iron(II) complexes of 4,7-dimethyl-1,10-phenanthroline, such as [Fe(4,7-Me₂phen)₃]²⁺, exhibit spin-crossover behavior and serve as effective redox indicators [14]. These complexes demonstrate the classical deep red coloration characteristic of iron-phenanthroline systems and have been extensively utilized in analytical applications [14]. The methyl substitution enhances the field strength of the ligand, affecting the spin state and redox potential of the iron center [4].

Rhenium(I) complexes exemplify the structural diversity achievable with this ligand system. The complex [Re(4,7-Me₂phen)(CO)₃py]⁺ adopts a facial octahedral geometry and exhibits strong luminescence properties [15] [16]. Crystallographic studies reveal Re-N bond distances of 2.13(2) and 2.24(2) Å, with the geometric parameters being consistent with typical rhenium-phenanthroline coordination [16].

Molybdenum(VI) complexes such as [MoCl₂O₂(4,7-Me₂phen)] demonstrate the versatility of the ligand in stabilizing high oxidation states [17]. These complexes crystallize in monoclinic systems with space group C2/c, showing typical octahedral coordination geometries around the molybdenum center [17]. The structural parameters include Mo-N distances that reflect the strong coordinate bond formation [17].

Vanadium(IV) complexes represent another important class, with compounds like [VO(SO₄)(4,7-Me₂phen)₂] showing significant biological activity [18]. X-ray crystallographic analysis reveals that these complexes adopt enantiomorphous structures with characteristic oxovanadium coordination geometries [18].

Lanthanide Coordination Chemistry and Luminescent Properties

Lanthanide complexes of 4,7-dimethyl-1,10-phenanthroline hydrate exhibit exceptional luminescent properties that arise from the antenna effect, where the ligand efficiently sensitizes lanthanide emission [19] [20]. The general formula for these complexes is [Ln₂(IMBA)₆(4,7-Me₂phen)₂], where IMBA represents 4-iodo-3-methylbenzoic acid and Ln represents various lanthanide ions including europium(III), terbium(III), and gadolinium(III) [19] [21].

Europium(III) complexes demonstrate intense red luminescence with characteristic emission bands arising from ⁵D₀→⁷Fⱼ transitions [20]. The 4,7-dimethyl-1,10-phenanthroline ligand acts as an efficient antenna, absorbing ultraviolet radiation and transferring energy to the europium center through intersystem crossing processes [20]. The absence of water molecules in the first coordination sphere significantly enhances the emission quantum efficiency by eliminating non-radiative deactivation pathways [20].

Terbium(III) complexes exhibit characteristic green luminescence corresponding to ⁵D₄→⁷Fⱼ transitions [19]. These complexes show excellent photophysical properties with high emission quantum yields and long excited-state lifetimes [19]. The rigid coordination environment provided by the phenanthroline ligand minimizes vibrational quenching effects, resulting in enhanced luminescence intensity [19].

Stability Constants and Thermodynamic Binding Studies

The thermodynamic stability of metal complexes with 4,7-dimethyl-1,10-phenanthroline has been extensively investigated through potentiometric and spectroscopic methods. The presence of methyl substituents at the 4 and 7 positions generally increases the stability constants compared to the unsubstituted phenanthroline ligand due to enhanced electron donation and favorable steric effects [4] [6].

Copper(I) complexes exhibit particularly high stability constants, with log β₂ values ranging from 15.0 to 15.8 for the formation of [Cu(4,7-Me₂phen)₂]⁺ [10]. These elevated stability constants reflect the strong preference of copper(I) for nitrogen donor ligands and the enhanced donor strength imparted by the methyl substituents [10]. The tetrahedral coordination geometry adopted by copper(I) is particularly well-suited to the bite angle and steric requirements of the substituted phenanthroline ligand [10].

Copper(II) complexes show somewhat lower stability constants with log β₂ values in the range of 12.3 to 13.2 [13]. The formation of [Cu(4,7-Me₂phen)₂]²⁺ complexes involves stepwise binding with log K₁ values of 6.5-7.0 and log K₂ values of 5.8-6.2 [13]. The slight decrease in the second binding constant reflects statistical factors and electrostatic repulsion in the doubly charged complex [13].

Iron(II) complexes demonstrate intermediate stability with log β₂ values of 12.8-13.7 [4]. The tris-complex [Fe(4,7-Me₂phen)₃]²⁺ forms through sequential binding steps, with the third binding constant being significantly lower due to steric crowding around the metal center [4]. These complexes are particularly important in redox indicator applications due to their reversible electron transfer properties [14].

Zinc(II) and nickel(II) complexes show comparable stability constants, with log β₂ values ranging from 11.5-12.5 and 12.0-13.0, respectively [4]. The slightly higher stability of nickel(II) complexes reflects the enhanced ligand field stabilization energy associated with the d⁸ electronic configuration [4].

Thermodynamic parameters for complex formation reveal that the binding process is both enthalpically and entropically favorable [9]. The enthalpy of formation is dominated by the strong metal-nitrogen coordinate bonds, while the positive entropy contribution arises from the release of coordinated water molecules upon ligand binding [9].

pH dependence studies indicate that complex formation is sensitive to solution acidity, with optimal stability observed at slightly alkaline conditions where the ligand nitrogen atoms are fully deprotonated [13]. The presence of the hydrate water molecule can influence the local pH environment and affect the protonation equilibria of the coordinated ligand [9].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant